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molecular formula C10H10ClF3O2 B8647731 2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL

2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL

Cat. No. B8647731
M. Wt: 254.63 g/mol
InChI Key: OTVWLVQWNGFHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067934B2

Procedure details

2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-ol (C45) (1.20 g, 4.71 mmol) was treated with thionyl chloride (4 mL, 50 mmol), followed by pyridine (19.1 μL, 0.236 mmol). The reaction mixture was heated at 40° C. for 16 hours, then poured into a mixture of ice and saturated aqueous sodium bicarbonate solution. The resulting mixture was extracted with dichloromethane (3×50 mL), and the combined organic layers were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was determined by 1H NMR to be a mixture of product and an alkene side-product derived from elimination, in a roughly 4:1 ratio; this was used in the following step without additional purification. GCMS m/z 272 (M+). 1H NMR (400 MHz, CDCl3), product peaks only: δ 2.27 (br s, 3H), 3.86 (s, 3H), 6.90 (d, J=8.8 Hz, 1H), 7.33 (dd, J=8.8, 2.5 Hz, 1H), 7.69-7.73 (m, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
19.1 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][CH3:16])=[C:6]([C:8](O)([CH3:13])[C:9]([F:12])([F:11])[F:10])[CH:7]=1.S(Cl)([Cl:19])=O.N1C=CC=CC=1.C(=O)(O)[O-].[Na+]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][CH3:16])=[C:6]([C:8]([Cl:19])([CH3:13])[C:9]([F:12])([F:11])[F:10])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(C(F)(F)F)(C)O)OC
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
19.1 μL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of product
CUSTOM
Type
CUSTOM
Details
this was used in the following step without additional purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1)OC)C(C(F)(F)F)(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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